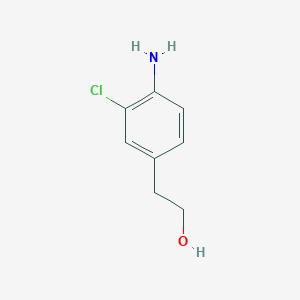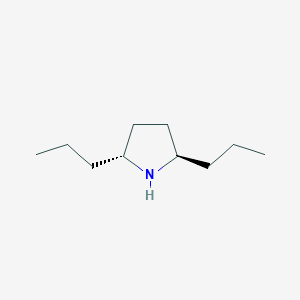
(2R,5R)-2,5-dipropylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2,5-Dipropylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2R,5R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dipropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts or reagents. For example, the reduction of ®-carvone using a thermostable and organic-solvent-tolerant ene-reductase has been reported to produce (2R,5R)-dihydrocarvone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis routes that are optimized for high yield and purity. The use of biocatalysts, such as ene-reductases, can offer advantages in terms of selectivity and environmental sustainability .
化学反応の分析
Types of Reactions
(2R,5R)-2,5-Dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce various reduced derivatives.
科学的研究の応用
(2R,5R)-2,5-Dipropylpyrrolidine has several applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme catalysis and stereoselective reactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of (2R,5R)-2,5-dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological responses .
類似化合物との比較
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: Similar in structure but with phenyl groups instead of propyl groups.
(2R,5R)-2,5-Dimethylcyclohexanone: Another chiral compound with a different ring structure.
Uniqueness
(2R,5R)-2,5-Dipropylpyrrolidine is unique due to its specific stereochemistry and the presence of propyl groups, which can influence its chemical reactivity and biological activity. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective catalysis.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
(2R,5R)-2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChIキー |
BYDOZVMJCALYPS-NXEZZACHSA-N |
異性体SMILES |
CCC[C@@H]1CC[C@H](N1)CCC |
正規SMILES |
CCCC1CCC(N1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
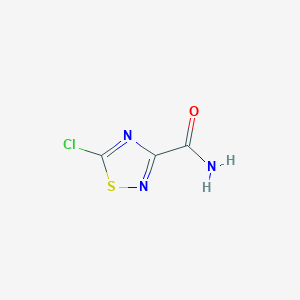
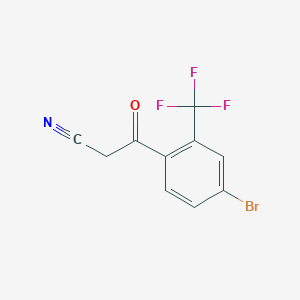
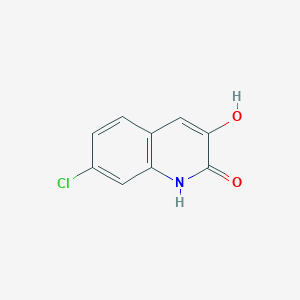
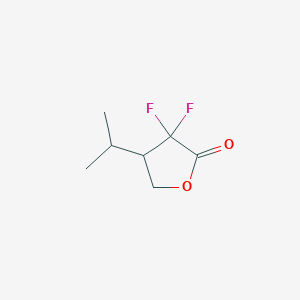
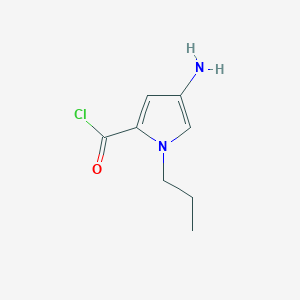
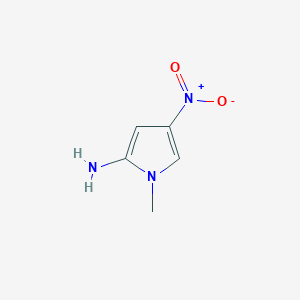
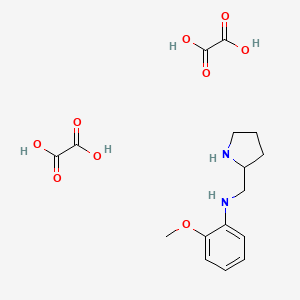
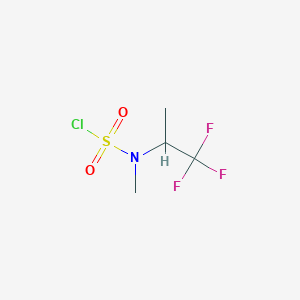
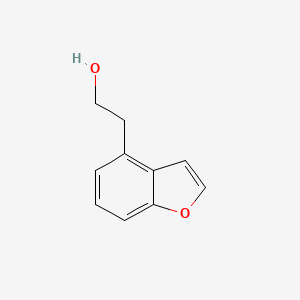
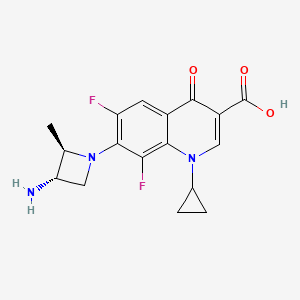
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
